4-(1-Bromoethyl)-2-chloro-1-methoxybenzene
Overview
Description
4-(1-Bromoethyl)-2-chloro-1-methoxybenzene is an organic compound that belongs to the class of aromatic halides It features a benzene ring substituted with a bromoethyl group at the fourth position, a chlorine atom at the second position, and a methoxy group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Bromoethyl)-2-chloro-1-methoxybenzene typically involves a multi-step process. One common method includes the bromination of 4-ethyl-2-chloro-1-methoxybenzene. This reaction can be carried out using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(1-Bromoethyl)-2-chloro-1-methoxybenzene can undergo various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromoethyl group can be replaced by nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of corresponding substituted products.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove halogen atoms or to convert the bromoethyl group into an ethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield 4-(1-Hydroxyethyl)-2-chloro-1-methoxybenzene, while reduction with lithium aluminum hydride can produce 4-ethyl-2-chloro-1-methoxybenzene.
Scientific Research Applications
4-(1-Bromoethyl)-2-chloro-1-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving the modification of biological molecules, such as proteins and nucleic acids, to investigate their functions and interactions.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including anti-cancer and anti-inflammatory drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials, such as polymers and resins, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 4-(1-Bromoethyl)-2-chloro-1-methoxybenzene depends on its specific application. In chemical reactions, the compound acts as a source of reactive intermediates, such as carbocations or radicals, which can participate in various transformations. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(1-Bromoethyl)-1-methoxybenzene: Lacks the chlorine atom at the second position, which can affect its reactivity and applications.
4-(1-Bromoethyl)-2-chlorobenzene: Lacks the methoxy group, which can influence its solubility and interaction with other molecules.
4-(1-Bromoethyl)-2-methoxybenzene:
Uniqueness
4-(1-Bromoethyl)-2-chloro-1-methoxybenzene is unique due to the presence of both chlorine and methoxy substituents on the benzene ring. This combination of functional groups provides distinct reactivity patterns and enables the compound to participate in a wider range of chemical and biological processes compared to its analogs.
Biological Activity
The compound can be synthesized through various methods involving halogenation and substitution reactions. The presence of halogens (bromine and chlorine) in its structure enhances its reactivity, making it a valuable intermediate in organic chemistry.
Table 1: Structural Features of 4-(1-Bromoethyl)-2-chloro-1-methoxybenzene
Feature | Description |
---|---|
Molecular Formula | CHBrClO |
Functional Groups | Bromoethyl, Chloro, Methoxy |
Structural Significance | Versatile intermediate in organic synthesis |
Potential Biological Interactions
Halogenated compounds often exhibit unique binding properties with proteins and enzymes due to their ability to form halogen bonds. This characteristic suggests that this compound may interact with biological molecules, potentially enhancing its efficacy as a drug candidate or biochemical probe .
Case Study: Halogenated Compounds in Drug Development
Research has shown that halogenated aromatic compounds can serve as effective pharmacophores in drug design. For instance, compounds similar to this compound have been investigated for their antimicrobial and anticancer properties. This highlights the need for further exploration of the biological activities of this specific compound.
The mechanism by which this compound may exert biological effects is likely related to its interactions with nucleophilic sites in proteins. The bromoethyl group can facilitate nucleophilic substitution reactions, potentially leading to the formation of covalent bonds with target biomolecules . Such interactions may activate or inhibit specific biochemical pathways, contributing to its biological activity.
Comparative Analysis with Similar Compounds
To contextualize the potential biological activity of this compound, it is useful to compare it with related compounds.
Table 2: Comparison of Similar Compounds
Future Research Directions
Given the structural significance and potential biological interactions of this compound, future research should focus on:
- In vitro Studies: Investigating the compound's effects on various cell lines to assess cytotoxicity and potential therapeutic benefits.
- Mechanistic Studies: Elucidating the pathways through which this compound interacts with biological molecules.
- Synthesis of Derivatives: Exploring modifications to enhance biological activity or selectivity towards specific targets.
Properties
IUPAC Name |
4-(1-bromoethyl)-2-chloro-1-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO/c1-6(10)7-3-4-9(12-2)8(11)5-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRVRTFXJQNAJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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